Cas no 17680-04-5 (3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE)

3,4-(Methylenedioxy)phenylmagnesium bromide is a Grignard reagent commonly used in organic synthesis for the introduction of the 3,4-methylenedioxyphenyl functional group. This compound is particularly valuable in the formation of carbon-carbon bonds, enabling the synthesis of complex aromatic and heterocyclic structures. Its high reactivity and selectivity make it a preferred choice for nucleophilic additions to carbonyl compounds, as well as coupling reactions. The reagent is typically supplied as a solution in THF or diethyl ether, ensuring stability and ease of handling. Proper storage under inert conditions is essential to maintain its reactivity. Its applications span pharmaceuticals, agrochemicals, and materials science, where precise functionalization is critical.
3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE structure
17680-04-5 structure
商品名:3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE
CAS番号:17680-04-5
MF:C7H5O2-.Br-.Mg+2
メガワット:225.3224
MDL:MFCD01863705
CID:855123
PubChem ID:24873661

3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE 化学的及び物理的性質

名前と識別子

    • 3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE
    • magnesium,5H-1,3-benzodioxol-5-ide,bromide
    • 3,4-(Methylenedioxy)phenylMagnesiuM broMide, 0.8M solution in toluene
    • 3,4-(Methylenedioxy)phenylMagnesiuM broMide, 1.0?M solution in THF
    • piperonylmagnesium bromide
    • THF (50:50), AcroSeal
    • toluene=1
    • 3,4-Methylenedioxyphenylmagnesium
    • 3,4-(methylenedioxy)phenylmagnesium bromide solution
    • 3,4-(Methylenedioxy)phenylmagnesium bromide, 0.5M THF
    • 3,4-(Methylenedioxy)phenylmagnesium bromide solution 1.0 M in THF: toluene (1:1)
    • 3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROM , 1.0M SOLUTION IN TOLUENE
    • 3,4-(Methylenedioxy)phenylMagnesiuM broMide, 1.0M solution in THF
    • THF (50:50)
    • 3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROM , 1.0M SOLUTION IN TOLUENE/THF (50:50)
    • 3,4-(Methylenedioxy)phenylMagnesiuM broMide, 1.0M solution in THF/toluene (1/1), J&KSeal
    • 3,4-(Methylenedioxy)phenylMagnesiuM broMide, 0.8M solution in toluene/THF (50:50), AcroSeal
    • AKOS015913146
    • SCHEMBL281814
    • 3,4-METHYLENEDIOXYPHENYLMAGNESIUM BROMIDE
    • MFCD01863705
    • 3,4-(Methylenedioxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF
    • 3.4-methylene dioxy-phenyl-magnesium bromide
    • 3,4-(Methylenedioxy)phenylmagnesium bromide 0.5 M in Tetrahydrofuran
    • benzo[d][1,3]dioxol-5-ylmagnesium bromide
    • JFUHZUGUHBLMLB-UHFFFAOYSA-M
    • 17680-04-5
    • 1,3-Benzodioxol-5-ylmagnesium bromide, 0.5 M in THF
    • 3,4-methylenedioxyphenyl magnesium bromide
    • 1,3-benzodioxol-5-yl magnesium bromide
    • MDL: MFCD01863705
    • インチ: InChI=1S/C7H5O2.BrH.Mg/c1-2-4-7-6(3-1)8-5-9-7;;/h1,3-4H,5H2;1H;/q;;+1/p-1
    • InChIKey: JFUHZUGUHBLMLB-UHFFFAOYSA-M
    • ほほえんだ: C1=C=C[C]2C(=C1)OCO2.[Br-].[Mg+]

計算された属性

  • せいみつぶんしりょう: 223.93200
  • どういたいしつりょう: 223.93233g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 221
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 18.5Ų
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: えきたい
  • 密度みつど: 1.04 g/mL at 25 °C
  • フラッシュポイント: 華氏温度:14°f< br / >摂氏度:-10°C< br / >
  • すいようせい: It reacts with water.
  • PSA: 18.46000
  • LogP: 2.06110
  • かんど: Air & Moisture Sensitive
  • 濃度: 1.0 M in THF: toluene (1:1)
  • ようかいせい: 未確定

3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE セキュリティ情報

3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB518384-500 ml
3,4-(Methylenedioxy)phenylmagnesium bromide, 0.5M in THF
17680-04-5
500 ml
€684.60 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F-HM945-100ml
3,4-(Methylenedioxy)phenylmagnesium bromide
17680-04-5 1.0 M in THF: toluene (1:1),9dingseal
100ml
¥4620.0 2022-03-01
Fluorochem
214183-100ml
3,4-(Methylenedioxy)phenylmagnesium bromide, 0.5M THF
17680-04-5 97%
100ml
£225.00 2022-03-01
Fluorochem
214183-500ml
3,4-(Methylenedioxy)phenylmagnesium bromide, 0.5M THF
17680-04-5 97%
500ml
£576.00 2022-03-01
A2B Chem LLC
AE99136-100ml
3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE
17680-04-5
100ml
$522.00 2024-04-20
abcr
AB332672-100 ml
3,4-(Methylenedioxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF; .
17680-04-5
100 ml
€227.00 2024-04-18
abcr
AB518384-100 ml
3,4-(Methylenedioxy)phenylmagnesium bromide, 0.5M in THF; .
17680-04-5
100 ml
€757.30 2024-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-226211-100 ml
3,4-(Methylenedioxy)phenylmagnesium bromide solution,
17680-04-5
100 ml
¥1707.00 2023-09-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
512931-100ML
3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE
17680-04-5 1.0M in THF: toluene (1:1)
100ML
¥2082.28 2022-02-24
abcr
AB518384-50ml
3,4-(Methylenedioxy)phenylmagnesium bromide, 0.5M in THF; .
17680-04-5
50ml
€463.70 2025-02-20

3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDEに関する追加情報

Introduction to 3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE (CAS No. 17680-04-5) and Its Applications in Modern Chemical Biology

3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE, identified by the chemical compound code CAS No. 17680-04-5, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This organomagnesium bromide derivative has garnered considerable attention due to its versatile applications in constructing complex molecular architectures, particularly in the synthesis of biologically active compounds. The presence of the methylene dioxy (methoxy) functional group enhances its reactivity, making it a valuable tool for medicinal chemists and researchers exploring novel therapeutic agents.

The compound’s structure, featuring a phenyl ring coordinated with a magnesium bromide moiety, imparts unique electronic and steric properties that are leveraged in various synthetic pathways. In recent years, advancements in organometallic chemistry have highlighted the importance of such intermediates in facilitating cross-coupling reactions, which are pivotal in the development of small-molecule drugs. Specifically, 3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE has been employed in Suzuki-Miyaura and Negishi coupling reactions, enabling the efficient construction of biaryl frameworks prevalent in many pharmacologically relevant molecules.

Recent studies have demonstrated the utility of this compound in the synthesis of methylene dioxyphenyl-based scaffolds, which are known for their antimicrobial and anti-inflammatory properties. For instance, derivatives of this structure have been investigated for their potential as kinase inhibitors, a class of drugs that target aberrant signaling pathways in cancer and inflammatory diseases. The magnesium bromide component not only serves as a reactive handle but also influences the conformational flexibility of the resulting molecules, which is often critical for biological activity.

The reactivity of 3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE is further modulated by its coordination environment, which can be tailored through solvation or ligand exchange to optimize reaction outcomes. This adaptability has made it a preferred choice for researchers seeking controlled synthetic methodologies. Additionally, the compound’s stability under various conditions allows for its incorporation into multi-step synthetic routes without significant degradation, ensuring high yields and purity of the final products.

In the realm of drug discovery, the incorporation of methylene dioxyphenyl motifs has been linked to enhanced binding affinity to biological targets. For example, studies have shown that modifications at the ortho positions relative to the methoxy groups can fine-tune pharmacokinetic properties such as solubility and metabolic stability. This underscores the importance of 3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE as a building block for generating lead compounds with optimized therapeutic profiles.

The compound’s role extends beyond pharmaceuticals into materials science, where its ability to form stable complexes with other organic molecules has been exploited in designing functional materials. These applications leverage its unique electronic properties and compatibility with various polymer matrices, contributing to innovations in optoelectronic devices and catalyst systems.

As research continues to evolve, the demand for specialized reagents like 3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE is expected to grow. The integration of computational chemistry and machine learning techniques has further accelerated the discovery of novel derivatives with enhanced properties. This synergy between experimental synthesis and theoretical modeling ensures that compounds like this will remain at the forefront of chemical biology research.

In conclusion,3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE (CAS No. 17680-04-5) represents a cornerstone in modern synthetic chemistry. Its versatility in facilitating cross-coupling reactions and its role as a precursor for biologically active molecules underscore its indispensable nature in both academic research and industrial applications. As new methodologies emerge and our understanding of molecular interactions deepens,3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE will undoubtedly continue to play a pivotal role in advancing chemical biology and drug discovery efforts worldwide.

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Amadis Chemical Company Limited
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清らかである:99%/99%
はかる:50ml/100ml
価格 ($):275.0/449.0